molecular formula C19H16ClN3O4 B2610063 N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide CAS No. 1396684-25-5

N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide

Cat. No.: B2610063
CAS No.: 1396684-25-5
M. Wt: 385.8
InChI Key: YSBRZXFVNOKGSX-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a cyanide group, and a hydroxychroman moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the 5-chloro-2-cyanophenyl precursor. This precursor can be synthesized through a chlorination reaction followed by a cyanation process. The next step involves the preparation of the 4-hydroxychroman-4-ylmethyl intermediate, which can be achieved through a series of hydroxylation and methylation reactions. Finally, the oxalamide linkage is formed by reacting the two intermediates under specific conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxychroman moiety can be oxidized to form quinone derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxyphenyl)methyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxybenzyl)methyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is unique due to its hydroxychroman moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c20-13-6-5-12(10-21)15(9-13)23-18(25)17(24)22-11-19(26)7-8-27-16-4-2-1-3-14(16)19/h1-6,9,26H,7-8,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBRZXFVNOKGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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